Magnesium L-Threonate

Beschreibung

Eigenschaften

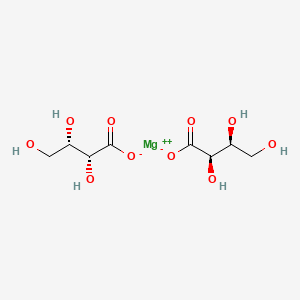

IUPAC Name |

magnesium;(2R,3S)-2,3,4-trihydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O5.Mg/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2/t2*2-,3+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJOHOWNFPQSPP-BALCVSAKSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)[O-])O)O)O.C([C@@H]([C@H](C(=O)[O-])O)O)O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14MgO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670457 | |

| Record name | Magnesium bis[(2R,3S)-2,3,4-trihydroxybutanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778571-57-6 | |

| Record name | Magnesium L-threonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778571576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bis[(2R,3S)-2,3,4-trihydroxybutanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium (2R,3S)-2,3,4-trihydroxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM L-THREONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y26ZZ0OTM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Magnesium L-Threonate: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium L-Threonate (MgT) is a unique chelated form of magnesium that has garnered significant scientific interest for its potential to enhance cognitive function. Comprising magnesium bound to L-threonic acid, a metabolite of vitamin C, this compound has been specifically engineered to overcome the limitations of traditional magnesium supplements in crossing the blood-brain barrier. This guide provides a comprehensive technical overview of Magnesium L-Threonate, detailing its chemical structure, synthesis, physicochemical properties, and its established mechanisms of action within the central nervous system. Particular emphasis is placed on its role in modulating synaptic plasticity and the detailed experimental protocols used to elucidate these effects.

Chemical Structure and Synthesis

Magnesium L-Threonate is the magnesium salt of L-threonic acid. The chemical structure consists of one magnesium ion (Mg²⁺) coordinated with two L-threonate anions. It commonly exists as a monohydrate.

Chemical Formula: Mg(C₄H₇O₅)₂ · H₂O[1][2]

IUPAC Name: Magnesium bis[(2R,3S)-2,3,4-trihydroxybutanoate][3][4]

Molecular Weight: 294.50 g/mol (anhydrous)[3][4], 312.51 g/mol (monohydrate)

Synthesis Protocols

Several methods for the synthesis of Magnesium L-Threonate have been reported, primarily starting from either L-ascorbic acid (Vitamin C) or L-threonic acid.

2.1.1 Synthesis from L-Ascorbic Acid (Vitamin C)

This common industrial method involves the oxidative cleavage of Vitamin C to produce L-threonic acid, which is then reacted with a magnesium source.

-

Experimental Protocol:

-

Reaction Initiation: Dissolve 40g (0.227 mol) of L-ascorbic acid in 160 mL of water in a 500 mL three-neck flask with stirring.[5]

-

Addition of Magnesium Source: Slowly add 30.5g of heavy magnesium carbonate.[5]

-

Oxidation: Cool the mixture to 18-25°C and slowly add 63.66g of 28% hydrogen peroxide dropwise, maintaining the temperature in the 18-25°C range.[5]

-

Reaction and Heating: Maintain the reaction mixture at 18-25°C for 2.5 hours, then heat to 50-55°C for 1 hour.[5]

-

Purification (Optional): For higher purity, add 4.2g of activated charcoal and heat to 70-75°C for 2 hours to decolorize the solution.[5]

-

Isolation: Cool the solution and filter. Concentrate the filtrate to approximately 120g.[5]

-

Crystallization: Add the concentrated solution dropwise into a micro-reflux of 400mL of 85-95% ethanol (B145695) aqueous solution containing seed crystals to induce crystallization.[5]

-

Final Product: The resulting precipitate is filtered and dried to yield Magnesium L-Threonate. This process is designed to produce a product with high bulk density (>0.6 g/cm³) and packed density (>0.9 g/cm³).[6]

-

2.1.2 Synthesis from Calcium L-Threonate Intermediate

This two-step method first produces calcium L-threonate, which is then converted to the magnesium salt.

-

Experimental Protocol:

-

Step 1: Formation of Calcium L-Threonate: React calcium carbonate with ascorbic acid in deionized water, followed by the addition of hydrogen peroxide to form calcium L-threonate. The salt is isolated by filtration and crystallization.[7]

-

Step 2: Conversion to Magnesium L-Threonate: Dissolve the synthesized calcium L-threonate in deionized water. Add oxalic acid, followed by magnesium carbonate. A substitution reaction occurs, precipitating calcium oxalate (B1200264).[7]

-

Isolation and Purification: Remove the calcium oxalate precipitate by centrifugation. The remaining aqueous solution of Magnesium L-Threonate is neutralized, decolorized with activated carbon, and filtered.[7]

-

Crystallization: Reduce the filtrate volume by condensation and add ethanol to crystallize the product. The solid is then centrifuged and oven-dried to yield Magnesium L-Threonate monohydrate.[7]

-

// Nodes VitC [label="Vitamin C\n(L-Ascorbic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; MgCarb [label="Magnesium\nCarbonate", fillcolor="#F1F3F4", fontcolor="#202124"]; H2O2 [label="Hydrogen\nPeroxide", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Oxidative Cleavage &\nSalt Formation\n(18-25°C -> 50-55°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purification\n(Activated Charcoal)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Crystallize [label="Crystallization\n(Ethanol Addition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Magnesium\nL-Threonate", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges VitC -> Reaction; MgCarb -> Reaction; H2O2 -> Reaction; Reaction -> Purify; Purify -> Crystallize; Crystallize -> Product; } } Caption: High-level workflow for the synthesis of Magnesium L-Threonate.

Physicochemical Properties

The physicochemical properties of Magnesium L-Threonate are crucial for its formulation and bioavailability. It is typically a white to off-white, water-soluble powder.[7]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄MgO₁₀ (Anhydrous) | [3][4] |

| C₈H₁₆MgO₁₁ (Monohydrate) | ||

| Molar Mass | 294.50 g/mol (Anhydrous) | [3][4] |

| 312.51 g/mol (Monohydrate) | ||

| Appearance | White to off-white crystalline powder | |

| Solubility in Water | ~47 g/L at 24°C | |

| Melting Point | ~200°C (Decomposes) | |

| Bulk Density | > 0.6 g/cm³ | [6] |

| Packed Density | > 0.9 g/cm³ | [6] |

| Magnesium Content | 7.2% - 8.3% (w/w) | [7] |

| L-Threonate Content | 86% - 91% (w/w) | [7] |

| Stability | Stable under standard conditions for 36 months | [7] |

Biological Properties and Mechanism of Action

The primary therapeutic interest in Magnesium L-Threonate stems from its ability to efficiently elevate magnesium concentrations in the brain, thereby modulating key neuronal processes.

Bioavailability and Brain Magnesium Elevation

Unlike many other forms of magnesium, MgT effectively crosses the blood-brain barrier.[8] Animal studies have demonstrated that oral administration of MgT can significantly increase magnesium concentrations in the cerebrospinal fluid (CSF) by 7-15%.[9] This elevation of brain magnesium is central to its mechanism of action.

| Parameter | Finding | Species | Reference(s) |

| CSF Magnesium Increase | 7% to 15% increase over 24 days | Rat | [9] |

| Brain Magnesium Increase (vs. other forms) | MgT is superior to MgCl₂, Mg-citrate, Mg-glycinate, and Mg-gluconate | Rat | [9] |

| Red Blood Cell (RBC) Mg²⁺ Increase | Associated with improved cognitive function | Human | [10] |

Modulation of NMDA Receptor and Synaptic Plasticity

Elevated intraneuronal magnesium levels directly impact synaptic function, primarily through the modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical component for synaptic plasticity, learning, and memory.

-

NMDA Receptor Gating: Magnesium ions act as a voltage-dependent gatekeeper for the NMDA receptor channel. At resting membrane potential, Mg²⁺ blocks the channel. Depolarization removes this block, allowing Ca²⁺ influx and downstream signaling.

-

Upregulation of NR2B Subunit: MgT treatment has been shown to upregulate the expression of the NR2B subunit of the NMDA receptor in hippocampal neurons.[11][12] The NR2B subunit is particularly important for synaptic plasticity and memory formation.

-

Increased Synaptic Density: By enhancing NMDA receptor signaling, MgT promotes an increase in the density of functional synapses, particularly in the hippocampus.[4][8] This is evidenced by an increased density of synaptophysin- and synaptobrevin-positive puncta.[4]

-

Enhancement of Long-Term Potentiation (LTP): The molecular changes induced by MgT, including enhanced NMDA receptor function and synaptic density, lead to a significant enhancement of LTP, a cellular correlate of learning and memory.[4]

// Nodes MgT [label="Magnesium L-Threonate\n(Oral Administration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BrainMg [label="Increased Brain [Mg²⁺]\n(Crosses BBB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMDAR [label="NMDA Receptor Modulation", fillcolor="#FBBC05", fontcolor="#202124"]; NR2B [label="Upregulation of\nNR2B Subunit", fillcolor="#F1F3F4", fontcolor="#202124"]; Synapse [label="Increased Synaptic Density\n(Hippocampus)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LTP [label="Enhanced Long-Term\nPotentiation (LTP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cognition [label="Improved Learning\n& Memory", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges MgT -> BrainMg; BrainMg -> NMDAR; NMDAR -> NR2B; NMDAR -> Synapse; Synapse -> LTP; NR2B -> LTP; LTP -> Cognition; } } Caption: Proposed signaling pathway for Magnesium L-Threonate's cognitive effects.

Key Experimental Protocols

The following sections detail standardized protocols for assessing the biological effects of Magnesium L-Threonate in preclinical models.

Assessment of Spatial Learning and Memory: Morris Water Maze (MWM)

The MWM is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.

-

Apparatus:

-

A circular pool (160-180 cm in diameter) filled with water (23 ± 2°C) made opaque with non-toxic white paint or powdered milk.[13]

-

A submerged escape platform (10-15 cm diameter), placed 1.5 cm below the water surface in a fixed location in one of the four quadrants.[14]

-

Extra-maze visual cues are placed around the room to be used for navigation.

-

A video tracking system (e.g., Ethovision) to record the animal's swim path, latency to find the platform, and time spent in each quadrant.[15]

-

-

Experimental Protocol:

-

Habituation: Allow animals to acclimate to the testing room for at least 1 hour before the first trial.

-

Training Phase (Acquisition):

-

Conduct 4 trials per day for 5 consecutive days.[14]

-

For each trial, gently place the rat into the water facing the pool wall at one of four quasi-random start locations (N, S, E, W).[13][14]

-

Allow the rat to swim for a maximum of 60-120 seconds to find the hidden platform.[14]

-

If the rat fails to find the platform within the time limit, gently guide it to the platform.

-

Allow the rat to remain on the platform for 15-30 seconds before removing it for the inter-trial interval (at least 5 minutes).[14][16]

-

-

Probe Trial (Memory Retention):

-

-

MgT Administration: MgT is typically administered via drinking water at a dose of ~910 mg/kg/day for several weeks before and during behavioral testing.[17]

Quantification of Synaptic Density: Immunohistochemistry (IHC)

IHC is used to visualize and quantify changes in synaptic proteins, such as synaptophysin (presynaptic) and PSD-95 (postsynaptic), in specific brain regions like the hippocampus.

-

Experimental Protocol:

-

Tissue Preparation:

-

Anesthetize animals and perform transcardial perfusion with 1X Tris Buffer Saline (TBS) followed by 4% paraformaldehyde (PFA) in TBS.[18]

-

Dissect the brain and post-fix overnight in 4% PFA at 4°C.[18]

-

Cryoprotect the brain in a sucrose (B13894) solution and section coronally at 30-40 μm using a cryostat or vibratome.

-

-

Immunostaining:

-

Blocking: Incubate free-floating sections in a blocking buffer (e.g., 5% Normal Goat Serum in 0.2% Triton X-100 in TBS) for 1-2 hours at room temperature.[18]

-

Primary Antibody Incubation: Incubate sections with primary antibodies against synaptic markers (e.g., rabbit anti-PSD95 and guinea pig anti-VGLUT1) diluted in blocking buffer overnight at 4°C.[18]

-

Washing: Wash sections three times in TBS with 0.2% Triton X-100.[19]

-

Secondary Antibody Incubation: Incubate sections with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 546 goat anti-rabbit, Alexa Fluor 633 goat anti-guinea pig) for 1-2 hours at room temperature, protected from light.[19]

-

Counterstaining: Stain cell nuclei with DAPI (1 μg/mL).[19]

-

-

Imaging and Analysis:

-

Mount sections onto slides with an anti-fade mounting medium.

-

Acquire images of the hippocampal subfields (e.g., CA1, DG) using a confocal microscope.

-

Quantify the density of immunoreactive puncta using image analysis software (e.g., ImageJ). The number of co-localized pre- and post-synaptic puncta is often used as a proxy for the number of synapses.

-

-

// Nodes Start [label="Start:\nAnimal Model\n(e.g., Aged Rat)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment Group:\nMgT in Drinking Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Control [label="Control Group:\nRegular Drinking Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MWM [label="Behavioral Testing:\nMorris Water Maze", fillcolor="#FBBC05", fontcolor="#202124"]; Tissue [label="Tissue Collection:\nBrain Perfusion & Sectioning", fillcolor="#34A853", fontcolor="#FFFFFF"]; IHC [label="Immunohistochemistry:\nSynaptophysin / PSD-95", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis:\nCognitive Performance &\nSynaptic Density", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Treatment; Start -> Control; Treatment -> MWM; Control -> MWM; MWM -> Tissue; Tissue -> IHC; IHC -> Analysis; } } Caption: A typical experimental workflow for evaluating MgT in preclinical models.

Conclusion

Magnesium L-Threonate represents a significant advancement in magnesium supplementation due to its enhanced ability to elevate magnesium levels within the brain. Its mechanism of action, centered on the modulation of NMDA receptor function and the promotion of synaptic density and plasticity, provides a strong rationale for its potential benefits in supporting cognitive health. The experimental protocols detailed in this guide offer a framework for the continued investigation of MgT and other nootropic compounds, enabling researchers to rigorously assess their effects on the complex processes underlying learning and memory. Further research, particularly well-controlled human clinical trials, is warranted to fully elucidate its therapeutic potential in age-related cognitive decline and other neurological conditions.

References

- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 2. Synthesis and Standard Enthalpy of Formation of Magnesium L-Threonate [ccspublishing.org.cn]

- 3. Magnesium L-threonate - Wikipedia [en.wikipedia.org]

- 4. Magnesium-l-threonate | C8H14MgO10 | CID 71307398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis method of magnesium L-threonate - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN104961636A - Synthesis method of magnesium L-threonate - Google Patents [patents.google.com]

- 7. acnfp.food.gov.uk [acnfp.food.gov.uk]

- 8. quora.com [quora.com]

- 9. A kind of preparation method of magnesium l-threonate - Eureka | Patsnap [eureka.patsnap.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Magnesium L-Threonate | 778571-57-6 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Morris Water Maze Model [panache.ninds.nih.gov]

- 15. mmpc.org [mmpc.org]

- 16. UC Davis - Morris Water Maze [protocols.io]

- 17. A Developmental Change in NMDA Receptor-Associated Proteins at Hippocampal Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synapse Staining - IHC - VGluT1 and PSD95 - Mouse Brain Sections [protocols.io]

- 19. A single-synapse resolution survey of PSD95-positive synapses in twenty human brain regions - PMC [pmc.ncbi.nlm.nih.gov]

The Gateway to the Brain: An In-depth Technical Guide on the Bioavailability of Magnesium L-Threonate in Cerebral Spinal Fluid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium is a crucial cation in the central nervous system, playing a pivotal role in neuronal function, synaptic plasticity, and overall brain health. Its concentration within the cerebrospinal fluid (CSF) is tightly regulated and essential for numerous neurological processes. However, the efficacy of many conventional magnesium supplements in elevating CSF magnesium levels is limited due to the restrictive nature of the blood-brain barrier. Magnesium L-Threonate (MgT), a unique compound of magnesium and L-threonic acid, has emerged as a promising agent capable of effectively crossing this barrier and augmenting magnesium concentrations within the brain. This technical guide provides a comprehensive overview of the bioavailability of MgT in the CSF, detailing key experimental findings, methodologies, and the underlying signaling pathways.

Quantitative Bioavailability Data

The following tables summarize the key quantitative data from seminal preclinical studies investigating the effects of Magnesium L-Threonate on cerebrospinal fluid and serum magnesium concentrations.

Table 1: Effects of Magnesium L-Threonate on CSF and Serum Magnesium Concentrations in Rodent Models

| Study (Year) | Animal Model | Treatment Group | Dosage | Duration | Change in CSF Magnesium Concentration | Change in Serum Magnesium Concentration | Reference |

| Slutsky et al. (2010) | Sprague-Dawley Rats | Magnesium L-Threonate | Not specified in abstract | 24 days | ▲ 7% to 15% increase from initial value | Not specified in abstract | [1][2] |

| Shen et al. (2019) | C57BL/6J Mice | Magnesium L-Threonate | 1.2 mM in drinking water | 28 days | ▲ ~21.6% increase from baseline | ▲ Significant increase | [3] |

| Shen et al. (2019) | C57BL/6J Mice | Magnesium Sulfate (B86663) | 1.2 mM in drinking water | 28 days | No significant change | ▲ Significant increase | [3] |

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is critical for the interpretation and replication of the findings.

Study 1: Shen et al. (2019) - Mouse Model of Parkinson's Disease

-

Objective: To investigate the neuroprotective effects of MgT in a mouse model of Parkinson's disease and to measure its impact on CSF and serum magnesium levels.[3]

-

Animal Model: Male C57BL/6J mice, 8 weeks old.[4]

-

Treatment Groups:

-

Control group

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) group (to induce Parkinson's-like symptoms)

-

MgT-treated groups (0.8, 1.2, and 1.6 mM MgT in drinking water)

-

Magnesium sulfate (MgSO4)-treated group (1.2 mM MgSO4 in drinking water)[5]

-

-

Administration and Duration: Oral administration via drinking water for 4 weeks.[4]

-

Sample Collection: Blood and CSF samples were collected at baseline and specified time points.

-

Magnesium Concentration Analysis: The concentration of magnesium in serum and CSF was measured. The specific assay used was not detailed in the abstract but would typically involve atomic absorption spectroscopy or a colorimetric method.

-

Workflow Diagram:

Study 2: Slutsky et al. (2010) - Enhancement of Learning and Memory

-

Objective: To determine if increasing brain magnesium with MgT enhances learning and memory in rats.[1]

-

Animal Model: Young and aged Sprague-Dawley rats.[1]

-

Treatment: The specific dosage of MgT was not available in the abstract, but it was administered over a period of time.

-

Key Findings: MgT treatment led to an enhancement of learning abilities, working memory, and short- and long-term memory. This was correlated with a higher density of synaptic markers in the hippocampus.[1] The study reported a 7% to 15% increase in CSF magnesium concentration after 24 days of treatment.[2]

Human Clinical Trials

While direct measurement of CSF magnesium in healthy human subjects is less common for ethical reasons, clinical trials have investigated the cognitive effects of MgT, providing indirect evidence of its central nervous system activity.

-

NCT02210286: This open-label trial examined the effects of 1,800 mg/day of MgT for 60 days in individuals with mild to moderate dementia. The protocol included blood draws to assess red blood cell magnesium levels as a peripheral marker of magnesium status.[6]

Signaling Pathways

The elevation of magnesium in the CSF by Magnesium L-Threonate initiates a cascade of molecular events that enhance synaptic plasticity and neuronal function. The primary mechanism involves the modulation of the N-methyl-D-aspartate (NMDA) receptor.

NMDA Receptor Modulation and Downstream Signaling

Magnesium ions act as a voltage-dependent gatekeeper of the NMDA receptor channel. At resting membrane potential, magnesium blocks the channel, preventing ion flow. Upon depolarization, the magnesium block is relieved, allowing calcium influx, which is a critical trigger for synaptic plasticity. By increasing the extracellular magnesium concentration in the brain, MgT enhances this modulatory effect.

The activation of the NMDA receptor leads to the stimulation of downstream signaling pathways, most notably the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway.

-

ERK Pathway: The influx of calcium through the NMDA receptor can activate the ERK signaling cascade. Activated ERK can then translocate to the nucleus and phosphorylate various transcription factors.

-

CREB Pathway: CREB is a key transcription factor involved in learning and memory. Its phosphorylation, often mediated by kinases activated by calcium/calmodulin and the ERK pathway, leads to the expression of genes that are crucial for long-term potentiation (LTP) and the formation of new synapses.

The signaling cascade can be visualized as follows:

Conclusion

The evidence strongly indicates that Magnesium L-Threonate possesses a unique ability to cross the blood-brain barrier and significantly increase the concentration of magnesium in the cerebrospinal fluid. This elevation in central nervous system magnesium levels directly impacts key signaling pathways involved in synaptic plasticity, such as the NMDA receptor-ERK-CREB axis. For researchers and drug development professionals, MgT represents a compelling compound for further investigation in the context of cognitive health, neurodegenerative diseases, and other neurological conditions where magnesium dysregulation is implicated. The detailed experimental protocols provided herein offer a foundation for the design of future preclinical and clinical studies to further elucidate the therapeutic potential of this novel magnesium compound.

References

- 1. Enhancement of learning and memory by elevating brain magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Treatment Of Magnesium-L-Threonate Elevates The Magnesium Level In The Cerebrospinal Fluid And Attenuates Motor Deficits And Dopamine Neuron Loss In A Mouse Model Of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment Of Magnesium-L-Threonate Elevates The Magnesium Level In The Cerebrospinal Fluid And Attenuates Motor Deficits And Dopamine Neuron Loss In A Mouse Model Of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

The Influence of Magnesium L-Threonate on Synaptic Density and Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium is a crucial cation for a myriad of physiological functions, with a particularly significant role in the central nervous system. Its involvement in synaptic transmission and plasticity is well-documented. However, the efficacy of conventional magnesium supplements in elevating brain magnesium levels is limited by the blood-brain barrier. Magnesium L-Threonate (MgT), a unique salt of magnesium, has demonstrated a superior ability to cross this barrier, leading to increased magnesium concentrations in the brain. This enhanced bioavailability has been linked to significant improvements in synaptic density and plasticity, offering a promising avenue for therapeutic interventions in cognitive decline and neurodegenerative diseases. This technical guide provides an in-depth review of the current scientific literature on the impact of MgT on synaptic health, detailing the underlying molecular mechanisms, experimental protocols, and quantitative outcomes.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental mechanism underpinning learning and memory. A decline in synaptic density and plasticity is a hallmark of aging and is exacerbated in neurodegenerative conditions such as Alzheimer's disease.[1] Magnesium ions (Mg2+) are critical regulators of synaptic plasticity, primarily through their voltage-dependent block of the N-methyl-D-aspartate (NMDA) receptor, a key player in long-term potentiation (LTP).[2] Despite this, conventional magnesium supplementation has shown limited efficacy in cognitive enhancement due to poor brain bioavailability.[3]

Magnesium L-Threonate (MgT) is a novel compound that has been shown to significantly increase magnesium levels in the cerebrospinal fluid (CSF) and brain tissue.[4][5] This unique property has made it a focal point of research into its potential to enhance cognitive function by modulating synaptic density and plasticity.

Quantitative Data on the Effects of Magnesium L-Threonate

The following tables summarize the key quantitative findings from preclinical and clinical studies on Magnesium L-Threonate.

Table 1: Elevation of Brain Magnesium Levels

| Parameter | Model System | Treatment Details | Outcome | Citation |

| CSF Magnesium Concentration | Rats | Oral MgT | 7% to 15% increase from initial value in 24 days | [4] |

| CSF Magnesium Concentration | Mice | Oral MgT | ~21.6% increase after 28 days | [5] |

| Brain Fluid Magnesium Levels | Rodents | Oral MgT | 54% increase | [1] |

Table 2: Changes in Synaptic Density and Protein Expression

| Parameter | Model System | Treatment Details | Outcome | Citation |

| NR2B Subunit Expression | Cultured Hippocampal Neurons | Threonate Treatment | Upregulation | [6] |

| Synaptophysin (Syn) and PSD-95 Expression | Human Neural Stem Cell-derived Neurons | Threonate Treatment | Increased expression | [7] |

| iNOS Expression in Substantia Nigra | MPTP Mouse Model of Parkinson's Disease | 1.2 mM MgT Treatment | 55.6% reduction compared to MPTP group | [5] |

| NR2B Subunit of NMDARs | Oxaliplatin-treated Rats | Oral MgT (604 mg/kg per day) | Prevention of downregulation | [8] |

Table 3: Improvements in Cognitive Function

| Parameter | Model System | Treatment Details | Outcome | Citation |

| Spatial Working Memory (T-Maze) | Aged Rats | Oral MgT (24 days) | ~15% more correct choices than untreated rats | [9] |

| Overall Cognitive Scores | Older American Adults (50-70 years) with cognitive impairment | MgT Supplementation | Significant improvement (p = 0.003; Cohen's d = 0.91) | [4] |

| Overall Memory Quotient | Healthy Chinese Adults (18-65 years) | MgT-based formula (2 g/day for 30 days) | Significant improvements in all five subcategories | [4] |

| Brain Aging | Adults with cognitive impairment | MgT Supplementation | Reversal of clinical measures of brain aging by 9 years | [1] |

Experimental Protocols

Animal Models and Dosing Regimens

-

Rodent Models: Studies have frequently utilized rat and mouse models, including aged animals and transgenic models of Alzheimer's disease (e.g., APPswe/PS1dE9 mice) and Parkinson's disease (MPTP-induced).[5][8]

-

Administration and Dosage: MgT is typically administered orally via drinking water. A common dosage in rats is 609 mg/kg/day.[8] For mice, dosages around 1.2 mM in drinking water have been used.[5] Treatment durations vary from several weeks to months, depending on the study's objectives.

Quantification of Synaptic Density via Immunocytochemistry

This protocol provides a general framework for assessing changes in synaptic density in neuronal cultures or brain sections.

-

Fixation: Cells or tissue sections are fixed with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Permeabilization and Blocking: Samples are permeabilized with a detergent (e.g., 0.1-0.3% Triton X-100 in PBS) and then blocked with a solution containing normal serum (e.g., 10% normal goat serum) and a protein like bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Samples are incubated with primary antibodies targeting presynaptic (e.g., synaptophysin, VGLUT1) and postsynaptic (e.g., PSD-95, Homer) markers. Antibodies should be from different species to allow for simultaneous detection. Typical dilutions range from 1:500 to 1:2500. Incubation is usually performed overnight at 4°C.[10][11]

-

Secondary Antibody Incubation: After washing with PBS, samples are incubated with fluorescently labeled secondary antibodies that specifically bind to the primary antibodies (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG, Alexa Fluor 594-conjugated anti-mouse IgG). Incubation is typically for 1-2 hours at room temperature in the dark.

-

Imaging: Images are acquired using a confocal microscope. Z-stacks are often captured to allow for 3D reconstruction and analysis.[12]

-

Quantification: Synapses are identified as colocalized puncta of presynaptic and postsynaptic markers. Image analysis software (e.g., ImageJ with plugins like Puncta Analyzer) is used to quantify the number and density of these colocalized puncta.[11]

Morris Water Maze (MWM) Test

The MWM is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[13]

-

Apparatus: A circular pool (typically 90-100 cm in diameter) is filled with water made opaque with non-toxic white paint or powdered milk.[14] A small escape platform is submerged just below the water surface. Distal visual cues are placed around the room.

-

Acquisition Phase: The animal is placed in the pool from one of several predetermined start locations and allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) is recorded. If the animal does not find the platform within a set time (e.g., 60 seconds), it is guided to it. The animal is allowed to remain on the platform for a short period (e.g., 30 seconds) before the next trial. This is repeated for several trials per day over several consecutive days.[14][15]

-

Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 90 seconds).[16] The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.

-

Data Analysis: Parameters such as escape latency, path length, and time spent in the target quadrant are analyzed to assess learning and memory performance.

Signaling Pathways and Mechanisms of Action

Magnesium L-Threonate enhances synaptic plasticity and density primarily through its interaction with the NMDA receptor. The increased brain magnesium concentration alleviates the voltage-dependent magnesium block on NMDA receptors, particularly those containing the NR2B subunit.[17][18] This leads to an increased influx of Ca2+ upon glutamate (B1630785) binding, triggering downstream signaling cascades that promote synaptic strengthening.

Signaling pathway of Magnesium L-Threonate in enhancing synaptic plasticity.

The threonate component of MgT plays a crucial role by facilitating the transport of magnesium into neurons, potentially through glucose transporters (GLUTs).[6] This targeted delivery system is what distinguishes MgT from other magnesium compounds.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of Magnesium L-Threonate on cognitive function and synaptic markers.

Typical experimental workflow for in vivo studies of Magnesium L-Threonate.

Conclusion

The evidence strongly suggests that Magnesium L-Threonate is a highly effective compound for increasing brain magnesium levels, which in turn enhances synaptic density and plasticity. The upregulation of the NR2B subunit of the NMDA receptor appears to be a key mechanism underlying these effects. The quantitative data from both animal and human studies demonstrate significant improvements in cognitive function. The detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of Magnesium L-Threonate for age-related cognitive decline and neurodegenerative diseases. Further research is warranted to fully elucidate the long-term effects and optimal dosing strategies in human populations.

References

- 1. Magnesium L-Threonate Regenerates Brain Structures - Life Extension [lifeextension.com]

- 2. Magnesium L-threonate | Cognitive function | Life Extension [lifeextensioneurope.com]

- 3. Magnesium L-Threonate: Brain Benefits - Life Extension [lifeextension.com]

- 4. A Magtein®, Magnesium L-Threonate, -Based Formula Improves Brain Cognitive Functions in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treatment Of Magnesium-L-Threonate Elevates The Magnesium Level In The Cerebrospinal Fluid And Attenuates Motor Deficits And Dopamine Neuron Loss In A Mouse Model Of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of structural and functional synapse density by L-threonate through modulation of intraneuronal magnesium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chronic Oral Administration of Magnesium-L-Threonate Prevents Oxaliplatin-Induced Memory and Emotional Deficits by Normalization of TNF-α/NF-κB Signaling in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. metagenicsinstitute.com [metagenicsinstitute.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mmpc.org [mmpc.org]

- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 16. UC Davis - Morris Water Maze [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. Targeting the NMDA receptor subunit NR2B for treating or preventing age-related memory decline - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Magnesium L-Threonate and Cognitive Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium is an essential mineral crucial for a vast array of physiological functions, with a particularly significant role in neuronal activity and synaptic plasticity. However, the efficacy of conventional magnesium supplements in elevating brain magnesium levels is limited by the blood-brain barrier. Magnesium L-Threonate (MgT), a unique salt of magnesium, has emerged as a promising agent capable of effectively crossing the blood-brain barrier, thereby enhancing brain magnesium concentrations. This technical guide provides a comprehensive overview of the foundational preclinical and clinical research investigating the effects of MgT on cognitive function. We delve into the molecular mechanisms of action, present quantitative data from pivotal studies in structured tables, and offer detailed experimental protocols. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the science underpinning the cognitive benefits of Magnesium L-Threonate.

Introduction

Cognitive decline is a growing public health concern, driving the search for effective therapeutic and preventative strategies. Magnesium plays a critical role in the central nervous system, acting as a cofactor for over 300 enzymatic reactions and modulating key neurochemical pathways.[1] Notably, magnesium is a natural antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial component in synaptic plasticity, learning, and memory.[2] Despite its importance, many individuals have suboptimal magnesium intake.[1]

Standard magnesium supplements, such as magnesium oxide and citrate, exhibit poor bioavailability and limited ability to cross the blood-brain barrier.[3] This has spurred the development of novel magnesium compounds with enhanced central nervous system penetration. Magnesium L-Threonate (MgT), a compound developed by researchers at MIT, has demonstrated a unique capacity to elevate magnesium levels in the brain.[4] This guide synthesizes the core research that has established the foundation for understanding the impact of MgT on cognitive function.

Mechanism of Action

The cognitive-enhancing effects of Magnesium L-Threonate are primarily attributed to its ability to increase magnesium concentration within the brain, which in turn modulates several key signaling pathways and cellular processes.[5]

Enhanced Bioavailability and Blood-Brain Barrier Penetration

Magnesium L-Threonate is a chelated form of magnesium bound to L-threonic acid, a metabolite of vitamin C.[1] This formulation significantly enhances the bioavailability of magnesium and facilitates its transport across the blood-brain barrier.[3] Preclinical studies have shown that oral administration of MgT can increase magnesium concentrations in the cerebrospinal fluid by 7% to 15%.[6][7] This is a significant advantage over other magnesium salts that do not produce a comparable increase in brain magnesium levels.[6]

Modulation of NMDA Receptor Signaling and Synaptic Plasticity

Magnesium is a critical regulator of the NMDA receptor, a key player in synaptic plasticity.[2] By binding to the NMDA receptor, magnesium ions act as a gatekeeper, preventing excessive calcium influx that can lead to excitotoxicity.[1] Increased brain magnesium levels from MgT supplementation are thought to optimize NMDA receptor function, particularly enhancing the activity of the NR2B subunit.[2][8] This upregulation of NR2B-containing NMDA receptors is associated with enhanced long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[8][9]

Increased Synaptic Density

Foundational preclinical research has demonstrated that elevating brain magnesium with MgT leads to an increase in the density of synapses, the communication junctions between neurons.[9] This is evidenced by an increased number of synaptophysin- and synaptobrevin-positive puncta in the hippocampus, a brain region critical for memory formation.[9] Increased synaptic density is a structural correlate of enhanced cognitive function.[10]

Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

Brain-Derived Neurotrophic Factor (BDNF) is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.[10] Studies have suggested that MgT may increase the expression of BDNF, further contributing to its neuroprotective and cognitive-enhancing effects.[11]

Preclinical Research: Quantitative Data

The foundational preclinical work on Magnesium L-Threonate was pioneered by Slutsky and colleagues. Their research, primarily in rodent models, provided the initial evidence for its cognitive-enhancing properties.

| Study | Animal Model | Treatment Group(s) | Dosage | Duration | Key Cognitive Outcomes | Key Molecular/Cellular Findings |

| Slutsky et al., 2010[9] | Young and Aged Rats | Control, MgT | Not specified in abstract | 24 days | Enhanced learning abilities, working memory, and short- and long-term memory. Improved pattern completion in aged rats. | Increased density of synaptophysin-/synaptobrevin-positive puncta in the hippocampus. Increased number of functional presynaptic release sites. Upregulation of NR2B-containing NMDA receptors. Enhanced synaptic plasticity (LTP). |

| Li et al., 2014 (as cited in[12]) | Alzheimer's Disease Mouse Model | Not specified in abstract | Not specified in abstract | Not specified in abstract | Reversal of cognitive deficits. | Prevention of synaptic loss. |

Clinical Research: Quantitative Data

Following the promising preclinical findings, several clinical trials have been conducted to evaluate the efficacy of Magnesium L-Threonate in humans. A pivotal study by Liu et al. investigated its effects on cognitive impairment in older adults.

| Study | Participant Population | Treatment Group(s) | Dosage | Duration | Primary Cognitive Outcome Measure | Key Findings |

| Liu et al., 2016[13][14] | Older adults (50-70 years) with cognitive impairment | MMFS-01 (MgT), Placebo | 1.5 g/day or 2 g/day (weight-dependent) | 12 weeks | Composite score of tests in four cognitive domains (executive function, working memory, attention, episodic memory) | Significant improvement in overall cognitive ability in the MMFS-01 group compared to placebo (p = 0.003; Cohen's d = 0.91).[13][14] Nearly restored impaired executive function.[14] |

| Zhang et al., 2022[6][7] | Healthy Chinese adults (18-65 years) | Magtein®PS (MgT, phosphatidylserine, vitamins C & D), Placebo | 2 g/day | 30 days | The Clinical Memory Test | Significant improvement in overall memory quotient scores and all five subcategories of the memory test in the Magtein®PS group (p < 0.001).[6] Older participants showed more improvement.[6] |

| Unnamed Study (as cited in[15]) | Patients with mild to moderate dementia | Open-label MgT | Not specified in abstract | 12 weeks | Global index of cognitive functioning | Significant improvement in regional cerebral metabolism and the global index of cognitive functioning.[15] |

Experimental Protocols

Preclinical: Rodent Model of Cognitive Enhancement

This protocol is a synthesized representation based on the methodologies described in Slutsky et al. (2010).[9]

5.1.1. Animals and Housing:

-

Species: Male Sprague-Dawley rats (young and aged).

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle, ad libitum access to food and water.

5.1.2. Treatment Administration:

-

Drug: Magnesium L-Threonate (MgT) dissolved in drinking water.

-

Control: Regular drinking water.

-

Duration: 24 days.

5.1.3. Behavioral Testing (Morris Water Maze):

-

Apparatus: A circular pool (1.5 m diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface.

-

Procedure:

-

Acquisition Phase: Rats are trained to find the hidden platform over several days, with multiple trials per day. The starting position is varied for each trial.

-

Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.

-

Data Analysis: Escape latency (time to find the platform), path length, and time spent in the target quadrant are analyzed using a video tracking system.

-

5.1.4. Immunohistochemistry for Synaptic Density:

-

Tissue Preparation: Rats are euthanized, and brains are perfused and fixed. Coronal sections of the hippocampus are prepared.

-

Staining: Sections are incubated with primary antibodies against synaptophysin and synaptobrevin, followed by fluorescently labeled secondary antibodies.

-

Imaging and Analysis: Confocal microscopy is used to capture images of the dentate gyrus (DG) and CA1 subregions of the hippocampus. The density of fluorescent puncta (representing synapses) is quantified using image analysis software.

Clinical: Randomized, Double-Blind, Placebo-Controlled Trial

This protocol is a synthesized representation based on the methodologies described in Liu et al. (2016).[13][14]

5.2.1. Study Population:

-

Inclusion Criteria: Adults aged 50-70 years with self-reported concerns about cognitive function, scoring within a specific range on a cognitive screening test (e.g., Mini-Mental State Examination).

-

Exclusion Criteria: Diagnosis of dementia, major neurological or psychiatric disorders, use of medications that could affect cognitive function.

5.2.2. Study Design:

-

Randomized, double-blind, placebo-controlled, parallel-group design.

-

Intervention: MMFS-01 (Magnesium L-Threonate).

-

Control: Placebo capsules identical in appearance.

-

Duration: 12 weeks.

5.2.3. Cognitive Assessment Battery: A comprehensive battery of standardized neuropsychological tests is administered at baseline and at the end of the treatment period, assessing four key cognitive domains:

-

Executive Function: Trail Making Test Part B (TMT-B).

-

Working Memory: Digit Span Forward and Backward.

-

Attention: Tests of variables of attention (T.O.V.A.).

-

Episodic Memory: Verbal learning and memory tests.

5.2.4. Data Analysis:

-

A composite score for overall cognitive ability is calculated by standardizing and averaging the scores from the individual tests.

-

Statistical analysis (e.g., ANCOVA) is used to compare the change in the composite score from baseline between the treatment and placebo groups.

Visualizations

Signaling Pathways

Caption: Proposed signaling pathway of Magnesium L-Threonate in the brain.

Experimental Workflows

Caption: Workflow for a preclinical study of Magnesium L-Threonate.

References

- 1. foundmyfitness.com [foundmyfitness.com]

- 2. Enhancement of Learning and Memory by Elevating Brain Magnesium [ouci.dntb.gov.ua]

- 3. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. droracle.ai [droracle.ai]

- 6. Magnesium-L-threonate improves sleep quality and daytime functioning in adults with self-reported sleep problems: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Magtein®, Magnesium L-Threonate, -Based Formula Improves Brain Cognitive Functions in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. sysy.com [sysy.com]

- 10. Enhancement of learning and memory by elevating brain magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 12. anzctr.org.au [anzctr.org.au]

- 13. Efficacy and Safety of MMFS-01, a Synapse Density Enhancer, for Treating Cognitive Impairment in Older Adults: A Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy and Safety of MMFS-01, a Synapse Density Enhancer, for Treating Cognitive Impairment in Older Adults: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

The Dawn of a Neuro-Enhancer: An In-depth Technical Guide to the Early Preclinical Research of Magnesium L-Threonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium, an essential mineral, plays a pivotal role in over 300 enzymatic reactions in the human body, with profound implications for neurological health.[1] Its function as a natural calcium antagonist and its involvement in neurotransmission have long suggested its potential in neuroprotection. However, the challenge of effectively elevating magnesium levels within the central nervous system has historically limited its therapeutic application. The development of Magnesium L-Threonate (MgT), a unique compound of magnesium and L-threonic acid, a metabolite of vitamin C, marked a significant breakthrough in this area.[2] Early preclinical studies, pioneered by researchers at the Massachusetts Institute of Technology (MIT) and other institutions, provided the foundational evidence for MgT's ability to cross the blood-brain barrier, enhance synaptic plasticity, and exert neuroprotective effects. This technical guide synthesizes the core findings, experimental methodologies, and proposed mechanisms of action from these seminal early studies.

Core Findings from Early Preclinical Research

The foundational 2010 study by Slutsky et al. published in Neuron demonstrated that oral administration of MgT to rats led to a significant increase in magnesium concentration in the cerebrospinal fluid, a feat not readily achieved with conventional magnesium supplements.[2][3] This elevation in brain magnesium was correlated with enhancements in learning and memory, synaptic plasticity, and synaptic density.[2] Subsequent early preclinical research expanded on these findings, investigating the effects of MgT in various models of neurological disorders.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies on Magnesium L-Threonate.

| Study Focus | Animal Model | Treatment Group | Key Quantitative Finding | Reference |

| Cognitive Enhancement | Sprague-Dawley Rats | Magnesium L-Threonate (MgT) | ~15% increase in cerebrospinal fluid magnesium concentration. | [1] |

| Significant improvement in short-term (10 min) and long-term (12 hr) memory in the Novel Object Recognition Test. | [4] | |||

| MgT-treated aged rats learned the Morris Water Maze task faster than controls. | [4] | |||

| Synaptic Plasticity | Sprague-Dawley Rats | MgT | Increased density of synaptophysin-/synaptobrevin-positive puncta in DG and CA1 subregions of the hippocampus. | [2] |

| Upregulation of NR2B-containing NMDA receptors. | [2] | |||

| Enhancement of long-term potentiation (LTP). | [2] | |||

| Alzheimer's Disease Model | APPswe/PS1dE9 Mice | MgT | Reduced Aβ-plaque burden and prevention of synapse loss and memory decline. | [5][6] |

| Parkinson's Disease Model | MPTP Mice | MgT | Attenuation of motor deficits and dopamine (B1211576) neuron loss. | [4][7] |

| Neuropathic Pain Model | Spared Nerve Injury (SNI) Rats | MgT | Prevention and restoration of short-term memory deficits. | [1][3][8][9] |

| Hypoxia Model | Zebrafish | MgT | Attenuated cell death and cerebral infarction; preserved cognitive function. | [10][11][12][13] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early preclinical studies of Magnesium L-Threonate.

Animal Models

-

Cognitive Enhancement Studies (Slutsky et al., 2010):

-

Alzheimer's Disease Model:

-

Parkinson's Disease Model:

-

Induction: Intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce dopaminergic neurodegeneration.[4][7]

-

Treatment: MgT administered orally.

-

Neuropathic Pain Model:

-

Hypoxia Model:

Behavioral Assays

-

Novel Object Recognition (NOR) Test:

-

Habituation: Rats were individually habituated to the empty box for a set period.[2][14]

-

Familiarization Phase: Two identical objects were placed in the box, and the rat was allowed to explore for a defined time (e.g., 3-5 minutes).[2][14]

-

Test Phase: After a retention interval (e.g., 10 minutes for short-term memory, 24 hours for long-term memory), one of the familiar objects was replaced with a novel object.[2] The time spent exploring each object was recorded. A discrimination index was calculated as the percentage of time spent exploring the novel object.[2]

-

Morris Water Maze (MWM):

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.[15][16][17][18]

-

Procedure: Rats were trained over several days to find the hidden platform using distal visual cues in the room.[15][16][17][18] Each trial started from a different quadrant of the pool. The latency to find the platform and the path taken were recorded.

-

Probe Trial: To assess spatial memory, the platform was removed, and the time spent in the target quadrant where the platform was previously located was measured.[15][16][17]

-

Molecular and Cellular Analyses

-

Immunohistochemistry for Synaptic Density:

-

Tissue Preparation: Rats were perfused, and the brains were removed, fixed, and sectioned.[19][20][21]

-

Staining: Brain sections (specifically the hippocampus) were stained with primary antibodies against presynaptic proteins like synaptophysin and synaptobrevin.[19][20][21]

-

Imaging and Analysis: Confocal microscopy was used to capture images, and the density of immunoreactive puncta was quantified as a measure of synaptic density.[19][20][21]

-

-

Western Blot for NR2B Subunit:

-

Protein Extraction: Hippocampal tissue was homogenized, and protein lysates were prepared.[22][23][24][25]

-

Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.[22][23][24][25]

-

Immunoblotting: The membrane was incubated with a primary antibody specific for the NR2B subunit of the NMDA receptor, followed by a secondary antibody.[22][23][24][25]

-

Detection and Quantification: The protein bands were visualized and quantified to determine the relative expression levels of the NR2B subunit.[22][23][24][25]

-

-

In Vivo Long-Term Potentiation (LTP) Recording:

-

Electrode Implantation: Stimulating and recording electrodes were implanted in the Schaffer collateral pathway and the CA1 region of the hippocampus, respectively, in anesthetized rats.[26][27][28][29][30]

-

Stimulation Protocol: A high-frequency stimulation (HFS) protocol was delivered to induce LTP.[26][28][29][30]

-

Recording and Analysis: The field excitatory postsynaptic potentials (fEPSPs) were recorded before and after HFS to measure the degree of potentiation.[26][27][28][29][30]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of Magnesium L-Threonate and a typical experimental workflow from the early preclinical studies.

References

- 1. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of AD-like phenotype in aged APPSwe/PS1dE9 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Utilization of APPswe/PS1dE9 Transgenic Mice in Research of Alzheimer's Disease: Focus on Gene Therapy and Cell-Based Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]

- 8. mdbneuro.com [mdbneuro.com]

- 9. mdpi.com [mdpi.com]

- 10. Hypoxic Treatment of Zebrafish Embryos and Larvae | Springer Nature Experiments [experiments.springernature.com]

- 11. Hypoxia-Responsive Subtype Cells Differentiate Into Neurons in the Brain of Zebrafish Embryos Exposed to Hypoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Zebrafish as an alternative model for hypoxic-ischemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. behaviorcloud.com [behaviorcloud.com]

- 15. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. geriatri.dergisi.org [geriatri.dergisi.org]

- 18. Morris Water Maze (Rats) | Animals in Science [queensu.ca]

- 19. researchgate.net [researchgate.net]

- 20. novodiax.com [novodiax.com]

- 21. researchgate.net [researchgate.net]

- 22. file.yizimg.com [file.yizimg.com]

- 23. researchgate.net [researchgate.net]

- 24. N-methyl-D-aspartate receptors: transient loss of NR1/NR2A/NR2B subunits after traumatic brain injury in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Investigating Long-term Synaptic Plasticity in Interlamellar Hippocampus CA1 by Electrophysiological Field Recording [jove.com]

- 27. profiles.wustl.edu [profiles.wustl.edu]

- 28. In Vivo Plasticity at Hippocampal Schaffer Collateral-CA1 Synapses: Replicability of the LTP Response and Pharmacology in the Long-Evans Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 29. journals.physiology.org [journals.physiology.org]

- 30. Stimulation in Hippocampal Region CA1 in Behaving Rats Yields Long-Term Potentiation when Delivered to the Peak of Theta and Long-Term Depression when Delivered to the Trough - PMC [pmc.ncbi.nlm.nih.gov]

Magnesium L-Threonate's Impact on Neuronal Cultures: An In-depth Technical Guide

Introduction: Magnesium is a critical cation essential for numerous physiological processes within the central nervous system, including the regulation of ion channels, synaptic plasticity, and neurotransmitter release.[1] However, the efficacy of many magnesium compounds is limited by their poor bioavailability and inability to efficiently cross the blood-brain barrier.[1][2] Magnesium L-Threonate (MgT), a compound formed by chelating magnesium with L-threonic acid, a metabolite of vitamin C, has emerged as a promising agent due to its enhanced ability to penetrate the blood-brain barrier and elevate magnesium concentrations within neurons.[1][3][4] This technical guide provides a comprehensive overview of the initial in vitro studies on MgT's effects on neuronal cultures, focusing on its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanism of Action: Enhanced Intracellular Magnesium and Synaptic Function

Initial in vitro research has consistently demonstrated that L-threonate, the anionic component of MgT, plays a unique and crucial role in facilitating the elevation of intracellular magnesium ([Mg²⁺]i) in neurons.[5][6] This elevation is fundamental to the downstream effects observed on synaptic structure and function.

Studies on cultured hippocampal neurons revealed that treatment with L-threonate directly induces an increase in [Mg²⁺]i.[7] This effect is unique to threonate, as other common magnesium anions failed to produce similar results.[5][7] The mechanism appears to be mediated by glucose transporters (GLUTs), which facilitate the uptake of L-threonate into the neuron.[6][7] Once intracellular magnesium levels are elevated, a cascade of events is initiated, leading to enhanced synaptic plasticity. Key outcomes include the upregulation of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, increased functional synapse density, and boosted mitochondrial function.[5][7][8]

Quantitative Data Summary: Effects of L-Threonate on Neuronal Cultures

The following tables summarize the key quantitative findings from foundational in vitro studies.

Table 1: Effects of L-Threonate on Intracellular Magnesium and Mitochondrial Function

| Parameter | Cell Type | Treatment | Result | Reference |

|---|---|---|---|---|

| Intracellular [Mg²⁺] | Cultured Hippocampal Neurons | 0.6 mM L-Threonate (4h) | ~27% increase (p<0.001) | [7] |

| Mitochondrial Membrane Potential (ΔΨm) | Cultured Hippocampal Neurons | L-Threonate | Significant boost |[5][7] |

Table 2: Impact of L-Threonate on Synaptic Proteins and Density

| Parameter | Cell Type | Treatment | Result | Reference |

|---|---|---|---|---|

| Synaptophysin (Syn) Puncta Density | Cultured Hippocampal Neurons | L-Threonate (2 days) | Dose-dependent increase | [7] |

| PSD-95 Puncta Density | Cultured Hippocampal Neurons | L-Threonate (2 days) | Dose-dependent increase | [7] |

| Co-localized Syn & PSD-95 Puncta | Cultured Hippocampal Neurons | L-Threonate (2 days) | Significant increase (p<0.01) | [7] |

| NR2B Subunit Expression | Cultured Hippocampal Neurons | L-Threonate | Upregulation | [5][8] |

| Synaptic Proteins (Syn, PSD-95, Rab3a, RIM1) | Cultured Hippocampal Neurons | L-Threonate (0-150 µM) | Dose-dependent increase in expression |[7] |

Table 3: Neuroprotective and Anti-inflammatory Effects of MgT

| Parameter | Cell Type | Treatment Condition | Result | Reference |

|---|---|---|---|---|

| Cell Viability | HT22 Cells | Aβ₂₅₋₃₅ + MgT | Significant increase vs Aβ₂₅₋₃₅ alone (p<0.001) | [9] |

| Reactive Oxygen Species (ROS) Level | HT22 Cells | Aβ₂₅₋₃₅ + MgT | Significant decrease vs Aβ₂₅₋₃₅ alone (p<0.001) | [9] |

| Apoptosis Rate | HT22 Cells | Aβ₂₅₋₃₅ + MgT | Significant decrease vs Aβ₂₅₋₃₅ alone (p<0.001) | [9] |

| TNF-α Expression | Glial Cell Lines | 50 µM MgT (48h) | Significant decrease in mRNA and protein levels | [10] |

| NMDAR Current Reduction by TNF-α | Cultured Hippocampal Slices | TNF-α + Elevated [Mg²⁺]o | Elevated [Mg²⁺]o blocked the TNF-α effect |[11] |

Experimental Protocols

This section details the methodologies employed in the key in vitro experiments that form the basis of our understanding of MgT's action on neurons.

Primary Hippocampal Neuronal Culture

-

Source: Hippocampi are dissected from embryonic day 18 (E18) Sprague-Dawley rat fetuses.

-

Dissociation: The tissue is dissociated into single cells via enzymatic digestion (e.g., with trypsin) followed by mechanical trituration.

-

Plating: Neurons are plated onto coverslips pre-coated with an adhesion factor (e.g., poly-D-lysine) at a specific density.

-

Culture Medium: Cells are maintained in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Treatment: L-Threonate or MgT is added to the culture medium at various concentrations and for specified durations (e.g., 24 hours to several days) before analysis.

Immunocytochemistry for Synaptic Puncta Analysis

-

Objective: To visualize and quantify the density of pre-synaptic (Synaptophysin) and post-synaptic (PSD-95) terminals.

-

Fixation: Neurons cultured on coverslips are fixed with 4% paraformaldehyde (PFA).

-

Permeabilization: Cell membranes are permeabilized with a detergent like Triton X-100 to allow antibody entry.

-

Blocking: Non-specific antibody binding is blocked using a solution like bovine serum albumin (BSA) or normal goat serum.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies targeting synaptic proteins (e.g., mouse anti-Synaptophysin and rabbit anti-PSD-95) overnight at 4°C.

-

Secondary Antibody Incubation: Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse and Alexa Fluor 594 goat anti-rabbit) are applied for 1-2 hours at room temperature.

-

Imaging & Analysis: Coverslips are mounted on slides and imaged using a confocal microscope. The density of fluorescent puncta and the extent of their co-localization along dendrites are quantified using imaging software.

Western Blot for Protein Expression Analysis

-

Objective: To quantify the expression levels of specific proteins (e.g., NR2B, PSD-95, Synaptophysin, PI3K/Akt pathway proteins).

-

Lysate Preparation: Treated neuronal cultures are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of each sample is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Probing: The membrane is blocked and then probed with specific primary antibodies, followed by horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified and normalized to a loading control (e.g., β-tubulin or GAPDH).

Intracellular Magnesium Measurement

-

Objective: To measure changes in intracellular free magnesium concentration.

-

Method: Cultured neurons are loaded with a magnesium-sensitive fluorescent indicator dye (e.g., Mag-Fura-2 AM).

-

Treatment: Cells are treated with L-threonate in a controlled extracellular magnesium environment.

-

Imaging: Ratiometric fluorescence imaging is used to measure the changes in fluorescence, which correlate with the intracellular magnesium concentration.

Visualizing the Molecular Impact: Signaling Pathways and Workflows

The following diagrams, rendered using the DOT language, illustrate the key processes and pathways influenced by Magnesium L-Threonate in neuronal cultures.

Caption: General experimental workflow for studying MgT in neuronal cultures.

Caption: Signaling pathway for MgT-induced enhancement of synaptic function.

Caption: Neuroprotective signaling pathway of MgT in neuronal cells.[9]

Caption: Anti-inflammatory pathway involving MgT-mediated TNF-α inhibition.[10][11][12]

Conclusion

The initial in vitro studies on Magnesium L-Threonate provide compelling evidence for its significant and unique effects on neuronal cultures. The ability of the L-threonate component to increase intracellular magnesium concentrations is a key differentiating factor from other magnesium salts.[5][6] This elevation directly impacts fundamental neuronal processes, leading to an increase in the density of functional synapses, upregulation of plasticity-related receptors like NR2B, and enhanced mitochondrial health.[7][8] Furthermore, MgT demonstrates potent neuroprotective and anti-inflammatory properties, mitigating oxidative stress and downregulating key inflammatory mediators like TNF-α.[9][10] These foundational findings establish a strong basis for its therapeutic potential in addressing cognitive decline and neurological disorders, warranting further investigation in more complex models.

References

- 1. Magnesium L-Threonate: Champion of Cognitive Health [casi.org]

- 2. Magnesium L-Threonate Regenerates Brain Structures - Life Extension [lifeextension.com]

- 3. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 4. Magnesium-L-threonate improves sleep quality and daytime functioning in adults with self-reported sleep problems: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of structural and functional synapse density by L-threonate through modulation of intraneuronal magnesium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nutritionaloutlook.com [nutritionaloutlook.com]

- 7. researchgate.net [researchgate.net]

- 8. metagenicsinstitute.com [metagenicsinstitute.com]

- 9. Magnesium-L-threonate exhibited a neuroprotective effect against oxidative stress damage in HT22 cells and Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Magnesium Ions Inhibit the Expression of Tumor Necrosis Factor α and the Activity of γ-Secretase in a β-Amyloid Protein-Dependent Mechanism in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. physicians-strength.com [physicians-strength.com]

Methodological & Application

Application Notes and Protocols: Preparation of Aqueous Magnesium L-Threonate Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium L-Threonate (MgT), a unique salt of magnesium, has garnered significant attention in the scientific community for its potential to enhance cognitive function. Its ability to elevate magnesium levels in the brain is attributed to the L-threonate component, which facilitates magnesium's transport across the blood-brain barrier.[1][2][3][4][5] This has led to its investigation in the context of synaptic plasticity, memory, and age-related cognitive decline.[1][6][7][8] Accurate and consistent preparation of Magnesium L-Threonate solutions is paramount for reliable experimental outcomes in both in vitro and in vivo studies.

These application notes provide a detailed protocol for the dissolution of Magnesium L-Threonate in aqueous solutions, along with its physicochemical properties and a workflow diagram for procedural clarity.

Physicochemical Properties of Magnesium L-Threonate

A summary of the key quantitative data for Magnesium L-Threonate is presented in the table below. This information is crucial for accurate preparation of solutions with specific concentrations.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄MgO₁₀ | [9] |

| Appearance | White to off-white, odorless powder | [9][10] |

| Water Solubility | 47.9 g/L (at 24 hours) | [11] |

| ≥33.3 g/L (considered highly soluble) | [10][11] | |

| Described as "easy to dissolve in water" | [9] | |

| Ethanol Solubility | Slightly soluble | [9] |

| Melting Point | 91-93°C | [9] |

| Density | Approximately 1.44 g/cm³ | [9] |

| pH (in solution) | 6.3 - 6.9 | [2] |

| Stability in Powder Form | Stable for up to 36 months at 25 ± 2°C |

Experimental Protocol for Dissolving Magnesium L-Threonate in Aqueous Solution

This protocol outlines the steps for preparing a stock solution of Magnesium L-Threonate. Adjustments to the final concentration can be made by varying the mass of the solute or the volume of the solvent accordingly.

3.1. Materials

-

Magnesium L-Threonate powder (ensure certificate of analysis is available)

-

High-purity water (e.g., deionized, distilled, or Milli-Q® water)

-

Sterile glassware (beaker or flask)

-

Magnetic stirrer and stir bar

-

Weighing scale (analytical balance)

-

Spatula

-

pH meter (optional, for verification)

-

Sterile filter (0.22 µm pore size) and syringe (for sterile applications)

3.2. Procedure

-

Preparation of Glassware and Equipment: Ensure all glassware and equipment are clean and, if required for the application, sterile.

-

Calculation of Required Mass: Determine the mass of Magnesium L-Threonate powder needed to achieve the desired concentration. For example, to prepare 100 mL of a 100 mM solution (assuming a molecular weight of 294.50 g/mol for the anhydrous form), you would need 2.945 g of Magnesium L-Threonate. Note: The monohydrate form (Mg(C₄H₇O₅)₂·H₂O) has a molecular weight of approximately 312.51 g/mol ; use the appropriate molecular weight based on your starting material.

-

Weighing the Compound: Accurately weigh the calculated mass of Magnesium L-Threonate powder using an analytical balance.

-

Dissolution: a. Add the desired volume of high-purity water to a beaker or flask containing a magnetic stir bar. b. Place the beaker or flask on a magnetic stirrer and begin stirring at a moderate speed to create a vortex without splashing. c. Slowly add the weighed Magnesium L-Threonate powder to the vortex. d. Continue stirring until the powder is completely dissolved. Based on its solubility, this should occur readily at room temperature.[9]

-

pH Measurement (Optional): If the pH of the final solution is critical for your experiment, measure it using a calibrated pH meter. The expected pH should be in the range of 6.3-6.9.[2][12] Adjust with dilute acid (e.g., HCl) or base (e.g., NaOH) if necessary, although this is generally not required.

-

Sterilization (if required): For cell culture or other sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile container.

-

Storage: Store the prepared solution in a clearly labeled, airtight container. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, consult the manufacturer's stability data or consider aliquoting and freezing at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Visualization of Experimental Workflow and Signaling Pathway

4.1. Experimental Workflow for Dissolution